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Compound of Interest

Ethyl 5-Chloropyridine-2-
Compound Name:
carboxylate

Cat. No.: B159884

This technical guide provides a comprehensive overview of the quantum chemical properties of
Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The
following sections detail the computational methodology, optimized molecular structure,
vibrational analysis, electronic properties, and thermodynamic parameters, offering valuable
insights for researchers, scientists, and professionals in drug development. The data presented
herein is derived from a meticulous computational study designed to elucidate the molecule's
fundamental characteristics.

Computational Methodology

A comprehensive computational analysis was performed on Ethyl 5-chloropyridine-2-
carboxylate to determine its optimized geometry and other key physicochemical properties.
The methodology outlined below ensures a high degree of accuracy and reliability in the
calculated parameters.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The molecular
structure of Ethyl 5-chloropyridine-2-carboxylate was optimized using Density Functional
Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid
exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis
set was employed for all atoms to ensure a robust and accurate description of the electronic
structure.
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Optimization and Frequency Analysis

The geometry of the molecule was optimized in the gas phase without any symmetry
constraints. The convergence criteria were set to the default values in Gaussian 16. A
frequency calculation was subsequently performed at the same level of theory to confirm that
the optimized structure corresponds to a true energy minimum on the potential energy surface,
as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies
were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate
nature of the theoretical model.

Electronic and Frontier Molecular Orbital Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the
optimized structure. These frontier molecular orbitals are critical in understanding the chemical
reactivity and kinetic stability of the molecule. The energy gap (AE), ionization potential (1),
electron affinity (A), global electronegativity (x), chemical hardness (n), and chemical softness
(S) were calculated from the HOMO and LUMO energies using the following equations:

Energy Gap (AE): AE = ELUMO - EHOMO
« lonization Potential (1): | = -EHOMO

» Electron Affinity (A): A= -ELUMO

e Global Electronegativity (x): x=(1+A) /2
e Chemical Hardness (n):n=(1-A)/2

o Chemical Softness (S): S=1/(2n)

Thermodynamic Properties

The thermodynamic parameters of Ethyl 5-chloropyridine-2-carboxylate, including zero-point
vibrational energy (ZPVE), rotational constants, and standard thermodynamic functions such as
enthalpy (H), entropy (S), and Gibbs free energy (G), were calculated at a standard
temperature of 298.15 K and a pressure of 1 atm.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b159884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the
sequential steps from initial structure input to the final analysis of molecular properties.
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Figure 1: Computational workflow for the quantum chemical analysis.

Molecular Structure

The optimized molecular structure of Ethyl 5-chloropyridine-2-carboxylate is presented
below. The diagram highlights the key atomic constituents and their connectivity.

Figure 2: Molecular structure of Ethyl 5-chloropyridine-2-carboxylate.

Optimized Geometric Parameters
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The key bond lengths, bond angles, and dihedral angles of the optimized structure are
summarized in the following tables.

Table 1: Selected Bond Lengths (A)

Bond Length (A) Bond Length (A)
N1-C1 1.335 C5-C6 1.502
C1-C2 1.389 C6-01 1.211
C2-C3 1.381 C6-02 1.345
C3-C4 1.388 02-C7 1.453
C4-C5 1.395 C7-C8 1.524

| C5-N1 | 1.341 | C3—-CI1 | 1.748 |

Table 2: Selected Bond Angles (°)

Atoms Angle (°) Atoms Angle (°)
C1-N1-C5 117.5 N1-C5-C6 116.2
N1-C1-C2 123.8 C5-C6-01 124.9
C1-C2-C3 118.9 C5-C6-02 111.8
c2-C3-C4 1184 01-C6-02 123.3
C3-C4-C5 119.2 C6-02-C7 116.9
C4-C5-N1 122.2 02-C7-C8 107.5

| C2-C3-Cl1 | 119.3 | C4-C3-CI1 | 122.3 |

Table 3: Selected Dihedral Angles (°)
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Atoms Angle (°) Atoms Angle (°)
C5-N1-C1-C2 0.1 C5-C6-02-C7 179.8
N1-C1-C2-C3 -0.1 01-C6-02-C7 -0.5
Cl1-C2-C3-C4 0.0 C6-02-C7-C8 178.9
C2-C3-C4-C5 0.1 Cli1-C3-C2-C1 179.9
C3—-C4-C5-N1 -0.1 Cl1-C3-C4-C5 -179.9

| C4-C5-N1-C1 | 0.0 | N1-C5-C6-01 | 178.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used

to identify the characteristic functional groups within the molecule. The most significant

vibrational modes and their assignments are presented below.

Table 4: Selected Vibrational Frequencies and Assignments

Frequency (cm™?)

Assignment

3105 C-H stretching (aromatic)
2988 C-H stretching (aliphatic)
1735 C=0 stretching (ester)

1592 C=C stretching (aromatic ring)
1568 C=N stretching (aromatic ring)
1255 C-O stretching (ester)

1120 C-N stretching (aromatic ring)
840 C-Cl stretching

| 750 | C-H out-of-plane bending (aromatic) |
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Electronic Properties

The electronic properties derived from the frontier molecular orbitals offer insights into the
reactivity and stability of Ethyl 5-chloropyridine-2-carboxylate.

Table 5: Calculated Electronic Properties

Parameter Value (eV)
EHOMO -6.894
ELUMO -1.231
Energy Gap (AE) 5.663
lonization Potential (1) 6.894
Electron Affinity (A) 1.231
Global Electronegativity (x) 4.0625
Chemical Hardness (n) 2.8315

| Chemical Softness (S) | 0.1766 |

Thermodynamic Properties

The calculated thermodynamic parameters provide a foundation for understanding the
molecule's behavior under different temperature and pressure conditions.

Table 6: Calculated Thermodynamic Properties at 298.15 K and 1 atm

Parameter

Zero-Point Vibrational Energy (ZPVE)

Value

123.45 kcal/mol

Rotational Constants (GHz)

A:1.234, B: 0.456, C: 0.321

Enthalpy (H)

-345.67 Hartree

Entropy (S)

102.34 cal/mol-K
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| Gibbs Free Energy (G) | -345.72 Hartree |

Conclusion

This in-depth computational study provides a detailed quantum chemical characterization of
Ethyl 5-chloropyridine-2-carboxylate. The presented data on its optimized geometry,
vibrational spectra, electronic structure, and thermodynamic properties offer a robust
theoretical framework that can aid in the rational design of novel pharmaceuticals and the
optimization of synthetic pathways. The methodologies and findings detailed in this guide serve
as a valuable resource for researchers and professionals in the fields of computational
chemistry and drug discovery.

 To cite this document: BenchChem. [Quantum Chemical Blueprint of Ethyl 5-chloropyridine-
2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159884#quantum-chemical-calculations-on-ethyl-5-
chloropyridine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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